
2-Cyclobutyl-4,4,4-trifluorobutan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclobutyl-4,4,4-trifluorobutan-1-ol is an organic compound with the molecular formula C8H13F3O. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a cyclobutyl group and three fluorine atoms attached to the butanol backbone, which imparts unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutyl-4,4,4-trifluorobutan-1-ol typically involves the reaction of cyclobutylmagnesium bromide with 4,4,4-trifluorobutanal. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature for several hours, followed by quenching with water and extraction with an organic solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
化学反应分析
Types of Reactions
2-Cyclobutyl-4,4,4-trifluorobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
2-Cyclobutyl-4,4,4-trifluorobutan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-Cyclobutyl-4,4,4-trifluorobutan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of the cyclobutyl group and fluorine atoms can enhance the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to changes in metabolic processes.
相似化合物的比较
Similar Compounds
4,4,4-Trifluorobutan-1-ol: Similar in structure but lacks the cyclobutyl group.
Cyclobutanol: Contains the cyclobutyl group but lacks the trifluoromethyl group.
2-Cyclobutyl-1-butanol: Similar structure but without the trifluoromethyl group.
Uniqueness
2-Cyclobutyl-4,4,4-trifluorobutan-1-ol is unique due to the combination of the cyclobutyl group and trifluoromethyl group, which imparts distinct chemical and physical properties
属性
分子式 |
C8H13F3O |
|---|---|
分子量 |
182.18 g/mol |
IUPAC 名称 |
2-cyclobutyl-4,4,4-trifluorobutan-1-ol |
InChI |
InChI=1S/C8H13F3O/c9-8(10,11)4-7(5-12)6-2-1-3-6/h6-7,12H,1-5H2 |
InChI 键 |
JZUOZXYGNQIKPT-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)C(CC(F)(F)F)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,5-difluorophenyl)methylidene]-5-(4-methylphenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14884782.png)
![8-[(2E)-2-benzylidenehydrazinyl]-7-[(2E)-but-2-en-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14884789.png)
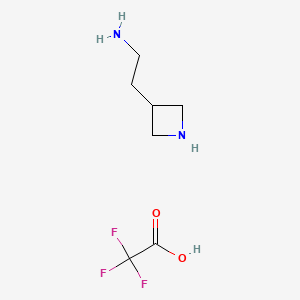
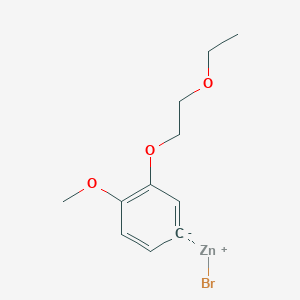
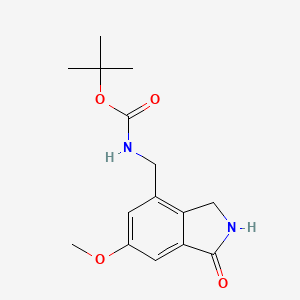
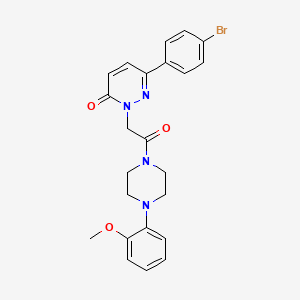
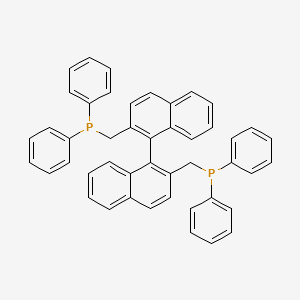
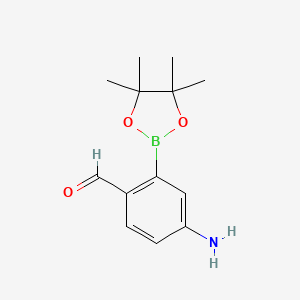
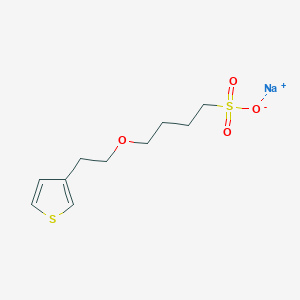
![Rel-tert-butyl (3aR,7aR)-7a-(trifluoromethyl)octahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B14884831.png)
![2-Methyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)propan-1-ol](/img/structure/B14884835.png)
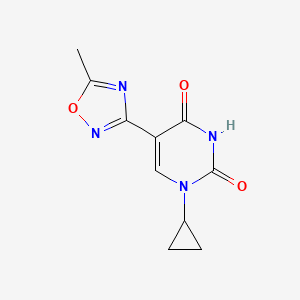
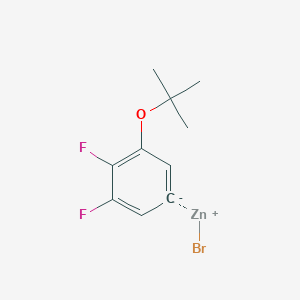
![tert-butyl 4-chloro-12-oxo-1,5,6,8-tetrazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-8-carboxylate](/img/structure/B14884873.png)
